

# 1-Benzyl-2-methylpiperidin-4-one chemical properties and structure

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## Compound of Interest

Compound Name: **1-Benzyl-2-methylpiperidin-4-one**

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An In-depth Technical Guide to 1-Benzyl-4-piperidone: Chemical Properties, Structure, and Synthetic Applications

A Note on the Target Compound: Initial searches for "**1-Benzyl-2-methylpiperidin-4-one**" yielded limited specific data. This technical guide will therefore focus on the closely related and extensively documented compound, 1-Benzyl-4-piperidone (also known as N-Benzyl-4-piperidone). This compound is a critical intermediate in the synthesis of numerous pharmaceuticals and serves as a valuable case study for researchers, scientists, and drug development professionals.

## Chemical Properties and Structure

1-Benzyl-4-piperidone is a synthetic organic compound categorized as a piperidine derivative. [1] It is a key building block in the synthesis of various biologically active molecules, including analgesics and psychoactive substances. [2] At room temperature, it typically appears as a white to slightly off-white crystalline solid or a yellow liquid. [2][3]

## Quantitative Chemical Data

The following table summarizes the key quantitative properties of 1-Benzyl-4-piperidone.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	189.25 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	189.115364102 Da	<a href="#">[3]</a>
CAS Number	3612-20-2	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.021 g/mL at 25 °C	<a href="#">[6]</a>
Boiling Point	134 °C at 7 mm Hg	<a href="#">[6]</a>
Refractive Index	n <sub>20/D</sub> 1.541	<a href="#">[6]</a>

## Solubility

1-Benzyl-4-piperidone exhibits distinct solubility characteristics. It is highly soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[\[1\]](#)[\[2\]](#) It also shows good solubility in aromatic hydrocarbons like toluene and xylene.[\[2\]](#) However, it is generally insoluble in water, which is attributed to the hydrophobic nature of the benzyl group.[\[2\]](#)

## Structural Information

The structure of 1-Benzyl-4-piperidone consists of a piperidine ring with a ketone group at the 4-position and a benzyl group attached to the nitrogen atom.

Identifier	String	Source(s)
IUPAC Name	1-benzylpiperidin-4-one	<a href="#">[2]</a> <a href="#">[5]</a>
SMILES	<chem>C1CN(CCC1=O)CC2=CC=CC=C2</chem>	<a href="#">[5]</a>
InChI	<chem>InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2</chem>	<a href="#">[1]</a> <a href="#">[5]</a>
InChIKey	<chem>SJZKULRDWPHGG-UHFFFAOYSA-N</chem>	<a href="#">[1]</a> <a href="#">[5]</a>

The piperidine ring in derivatives of 1-Benzyl-4-piperidone typically adopts a chair conformation.[\[7\]](#)

## Experimental Protocols

1-Benzyl-4-piperidone is a versatile precursor in organic synthesis. It is used as a starting material for the synthesis of fentanyl and its analogues, as well as other pharmaceutically active compounds.[\[1\]](#)[\[8\]](#)

## Synthesis of 1-Benzyl-4-piperidone

A common method for the synthesis of 1-Benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

An Efficient One-Pot Synthesis Method:

A more recent and efficient method involves a one-pot reaction.[\[9\]](#)

- Step 1: Benzylamine and an organic solvent are mixed in a reactor.
- Step 2: An appropriate amount of acrylate is added, with a molar ratio of acrylate to benzylamine between 2.6 and 5. The mixture is stirred for one hour.

- Step 3: The mixture is then heated to a range of 50 to 60 degrees Celsius and maintained at this temperature for an additional 9 to 24 hours. The excess acrylate helps to reduce the formation of mono-ester byproducts.[9]
- Step 4: Following the reaction, unreacted acrylate and the solvent are recovered, typically via distillation.
- Step 5: Organic bases are introduced, and the system is maintained at 50 to 85 degrees Celsius for 9 to 16 hours to yield high-purity 1-Benzyl-4-piperidone.[9]

## Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide (A Fentanyl Precursor Intermediate)

This protocol describes the synthesis of a derivative of 1-Benzyl-4-piperidone, which serves as a starting material for Fentanyl-based analgesics.[10]

- Step 1: Formation of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide
  - A solution of 9.45 g (0.05 mol) of 1-benzylpiperidin-4-one in 30 mL of ethanol is added dropwise to a solution of 3.7 g (0.05 mol) of acetylhydrazide in 30 mL of ethanol.
  - The mixture is left to react overnight.
  - The ethanol is then evaporated, and the resulting product is crystallized from acetone.[10]
- Step 2: Reduction to N'-(1-benzylpiperidin-4-yl)acetohydrazide
  - To a solution of 6.125 g (0.025 mol) of the product from Step 1 dissolved in a mixture of 25 mL of ethanol and 50 mL of THF, 1.9 g (0.05 mol) of NaBH<sub>4</sub> is added in small aliquots over 15 minutes.
  - The solution is left to react overnight.
  - The ethanol and THF are evaporated. 50 mL of CHCl<sub>3</sub> is added to the residue.
  - With cooling and stirring, a solution of 3 g (0.05 mol) of CH<sub>3</sub>COOH in 10 mL of water is added dropwise.

- The organic layer is separated, dried over MgSO<sub>4</sub>, and the solvent is evaporated.
- The final product is recrystallized from hot ethanol.[10]

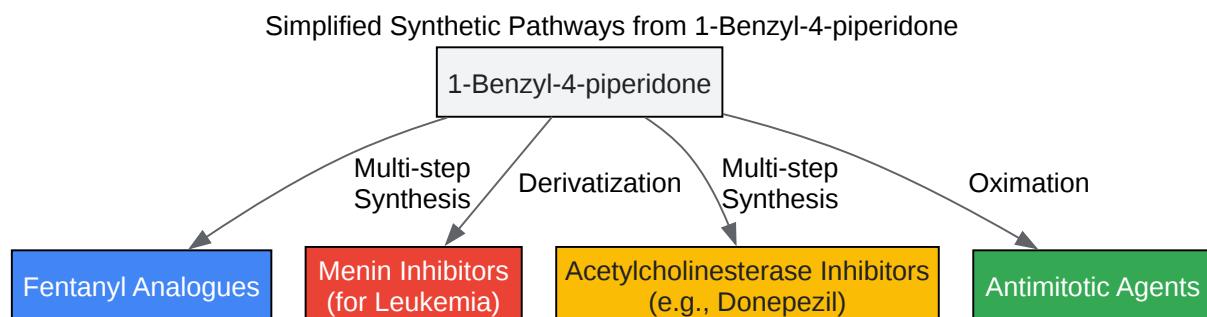
## Applications in Drug Development

1-Benzyl-4-piperidone is a crucial intermediate in the development of various therapeutics.

- Menin Inhibitors for Leukemia: It is instrumental in designing potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a key driver in certain types of acute leukemia.[9]
- Acetylcholinesterase Inhibitors: Derivatives of 1-benzyl-4-piperidone have been developed as potent acetylcholinesterase (AChE) inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent anti-AChE inhibitor with a selective affinity for AChE over butyrylcholinesterase.[11]
- Antimitotic Agents: The oxime derivative of N-Benzyl-4-piperidone has shown antimitotic activity, suggesting its potential as an anticancer agent.[12]

## Visualized Synthetic Pathway

The following diagram illustrates the role of 1-Benzyl-4-piperidone as a precursor in the synthesis of various classes of pharmaceutical compounds.



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Caption: Synthetic utility of 1-Benzyl-4-piperidone.

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